molecular formula C22H21N5O2S B2553298 N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105201-18-0

N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No. B2553298
M. Wt: 419.5
InChI Key: XJPGOQXSDAXWJT-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Although the specific compound is not directly discussed in the provided papers, similar compounds with acetamide groups and aromatic systems are frequently explored for their potential biological activities, such as opioid agonism and inhibition of specific enzymes .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the coupling of various substituted amines with acylating agents to form the desired acetamide linkage. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was described, where the variations at the carbon adjacent to the amide nitrogen were explored for their biological activity as opioid kappa agonists . Although the synthesis of the specific compound is not detailed, similar synthetic strategies could be employed, such as the use of coupling reactions and subsequent crystallization using appropriate solvents .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using a combination of analytical techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed using these methods, and the crystal structure was solved by direct methods using single-crystal XRD data . The molecular structure is also supported by theoretical calculations, such as density functional theory (DFT), which can predict geometrical parameters, vibrational frequencies, and electronic properties .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The acetamido group itself can be modified, as seen in the synthesis of p-nitrophenyl 2-deoxy-2-(thioacetamido)-β-D-glucopyranoside, where the amide-carbonyl oxygen atom was replaced with sulfur . Such modifications can lead to changes in the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of strong intermolecular hydrogen bonds, such as C-H⋯O and N-H⋯O interactions, can affect the compound's crystallinity and stability . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insight into the reactivity and potential biological activity of the compound . Additionally, the first hyperpolarizability can indicate the compound's role in nonlinear optics .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, such as the compound , are known for their widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis techniques for these heterocycles, involving condensation followed by cyclization, enable the production of biologically active compounds with potential therapeutic applications. These strategies provide a foundation for the design of more active biological agents through modifications and derivatizations, showcasing the importance of pyrazole moieties in drug discovery and development (Dar & Shamsuzzaman, 2015).

Thiophene Analogs as Potential Carcinogenicity Studies

Thiophene analogs of carcinogenic compounds have been synthesized and evaluated for their potential carcinogenicity. This research provides insights into the structural and chemical properties that may contribute to or mitigate carcinogenic potential. The evaluation of these compounds in vitro suggests a nuanced understanding of their biological behavior and potential risks, underscoring the importance of structural analogs in assessing health risks and designing safer compounds (Ashby et al., 1978).

COX-2 Inhibition by Pyridazinone Compounds

Pyridazinone compounds, acting as COX-2 inhibitors, represent a significant advancement in anti-inflammatory therapy. ABT-963, a pyridazinone derivative, demonstrates high selectivity and efficacy in reducing inflammation and pain, highlighting the therapeutic potential of these compounds in managing conditions such as arthritis. This research exemplifies the ongoing efforts to develop novel anti-inflammatory agents with improved safety and efficacy profiles (Asif, 2016).

Insights into Small Molecules against Fusarium oxysporum

The review of tested small molecules against Fusarium oxysporum showcases the exploration of synthetic compounds to combat agricultural diseases like Bayoud disease in date palms. The identification of efficient compounds against this pathogen underscores the role of chemical research in addressing challenges in agriculture and the environment, providing a basis for the development of targeted and effective treatments (Kaddouri et al., 2022).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-29-19-12-8-7-11-18(19)24-20(28)14-30-22-21-17(15(2)25-26-22)13-23-27(21)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPGOQXSDAXWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

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